molecular formula C10H9ClN4O2S B12937591 6-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide CAS No. 88422-22-4

6-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide

Cat. No.: B12937591
CAS No.: 88422-22-4
M. Wt: 284.72 g/mol
InChI Key: BEZGISVDTFOPKY-UHFFFAOYSA-N
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Description

6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide is a heterocyclic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonamide group attached to the benzoimidazole core. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with cyanogen bromide to form the cyano intermediate, which is then subjected to sulfonation using chlorosulfonic acid. The final step involves the methylation of the sulfonamide group using dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoimidazole derivatives.

Scientific Research Applications

6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The cyano group may interact with nucleophilic residues, while the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide: Lacks the chloro group.

    6-Chloro-1H-benzo[d]imidazole-1-sulfonamide: Lacks the cyano group.

    6-Chloro-2-cyano-1H-benzo[d]imidazole: Lacks the sulfonamide group.

Uniqueness

6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, cyano, and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

88422-22-4

Molecular Formula

C10H9ClN4O2S

Molecular Weight

284.72 g/mol

IUPAC Name

6-chloro-2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide

InChI

InChI=1S/C10H9ClN4O2S/c1-14(2)18(16,17)15-9-5-7(11)3-4-8(9)13-10(15)6-12/h3-5H,1-2H3

InChI Key

BEZGISVDTFOPKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C2=C(C=CC(=C2)Cl)N=C1C#N

Origin of Product

United States

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